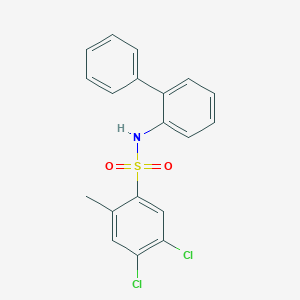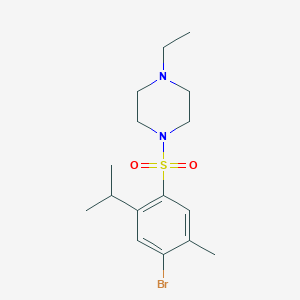
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as "BDMS" and is used as a reagent in organic synthesis. BDMS is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and dichloromethane.
Mecanismo De Acción
BDMS is known to inhibit the activity of carbonic anhydrase enzymes, which are important for maintaining the acid-base balance in the body. The inhibition of carbonic anhydrase enzymes by BDMS results in a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the body fluids. This mechanism of action has potential applications in the treatment of various diseases, including glaucoma and epilepsy.
Biochemical and Physiological Effects
BDMS has been shown to have various biochemical and physiological effects. In animal studies, BDMS has been shown to decrease the production of gastric acid, which can be useful in the treatment of gastric ulcers. BDMS has also been shown to have anti-inflammatory and analgesic effects, which can be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMS has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive. BDMS is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, BDMS has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling BDMS, and appropriate safety measures should be followed.
Direcciones Futuras
There are several future directions related to BDMS that are worth exploring. One potential direction is the development of new synthetic methods for BDMS that are more efficient and environmentally friendly. Another potential direction is the investigation of the potential applications of BDMS in the treatment of various diseases, including glaucoma and epilepsy. Further studies are also needed to investigate the potential toxicity of BDMS and to develop appropriate safety guidelines for its use in laboratory experiments.
Conclusion
In conclusion, 4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has potential applications in various areas of scientific research. BDMS is used as a reagent in organic synthesis and has potential applications in the treatment of various diseases. BDMS inhibits the activity of carbonic anhydrase enzymes, which can lead to a decrease in the pH of body fluids. BDMS has several advantages as a reagent in lab experiments but also has some limitations, including its potential toxicity. Further studies are needed to investigate the potential applications of BDMS and to develop appropriate safety guidelines for its use in laboratory experiments.
Métodos De Síntesis
The synthesis of BDMS involves a multi-step process that includes the reaction of 4-bromo-2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base. The reaction produces BDMS as a white crystalline solid with a yield of approximately 60%. The purity of BDMS can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BDMS has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of BDMS is in the synthesis of various organic compounds. BDMS is used as a reagent in the synthesis of sulfonamides, which are important compounds in medicinal chemistry. BDMS has also been used in the synthesis of heterocyclic compounds, which have potential applications in the field of materials science.
Propiedades
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl2NO3S/c1-16-3-2-13-17(14,15)9-5-7(11)6(10)4-8(9)12/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEKXXUQRVSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)







